![molecular formula C6H3BrIN3 B13663750 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine atoms at the 7th and 3rd positions, respectively. It has a molecular formula of C6H3BrIN3 and a molecular weight of 323.92 g/mol . Pyrazolo[1,5-a]pyrimidines are known for their significant photophysical properties and have been widely studied for their applications in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine typically involves a regioselective, time-efficient, and one-pot route. This method includes a sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution with easily available electrophilic reagents . The reaction is often carried out under microwave-assisted conditions, which significantly reduces the reaction time and improves the yield. This methodology is distinguished by its operational simplicity, broad substrate scope, and pot-economy .
Analyse Chemischer Reaktionen
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Common reagents used in these reactions include β-enaminones, NH-5-aminopyrazoles, and various electrophilic reagents . The major products formed from these reactions are typically functionalized pyrazolo[1,5-a]pyrimidines with diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is believed to play a significant role .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine: This compound has similar substitution patterns but different functional groups, leading to variations in its chemical and biological properties.
6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine: This compound has a different substitution pattern, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical properties and biological activities .
Eigenschaften
Molekularformel |
C6H3BrIN3 |
|---|---|
Molekulargewicht |
323.92 g/mol |
IUPAC-Name |
7-bromo-3-iodopyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3BrIN3/c7-5-1-2-9-6-4(8)3-10-11(5)6/h1-3H |
InChI-Schlüssel |
WLJDODLQSFQVBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-8'-carboxylate](/img/structure/B13663676.png)

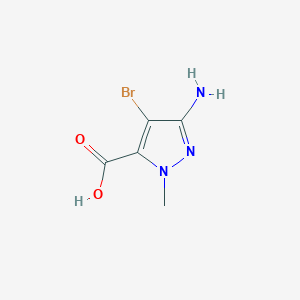
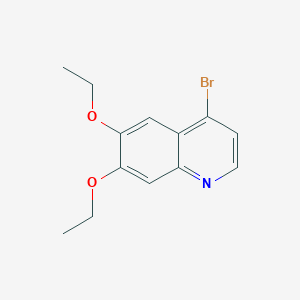
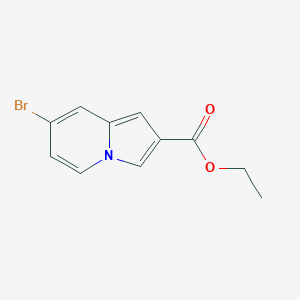




![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)

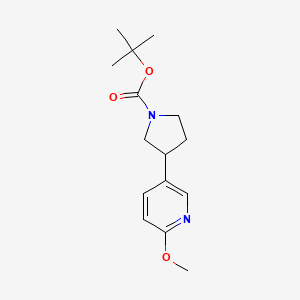
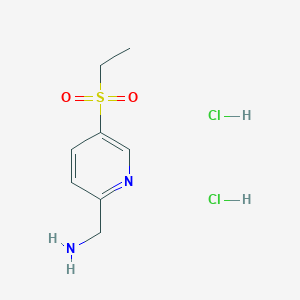
![1-(tert-Butyl)-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13663759.png)
